1-[1-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]piperidin-4-yl]pyrrolidin-2-one
Description
1-[1-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]piperidin-4-yl]pyrrolidin-2-one is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a pyrrolidinone structure
Properties
IUPAC Name |
1-[1-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]piperidin-4-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O/c19-13-3-4-15-16(12-13)21-17(20-15)7-11-22-9-5-14(6-10-22)23-8-1-2-18(23)24/h3-4,12,14H,1-2,5-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMPDEIKZAEMAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCN(CC2)CCC3=NC4=C(N3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]piperidin-4-yl]pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-[1-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]piperidin-4-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1-[1-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]piperidin-4-yl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]piperidin-4-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function and leading to therapeutic effects . The piperidine and pyrrolidinone rings may enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Similar in structure but with different substituents and biological activities.
Pyrimido[1,2-a]benzimidazoles: Share the benzimidazole core but differ in their additional ring structures and applications.
Uniqueness
1-[1-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]piperidin-4-yl]pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
